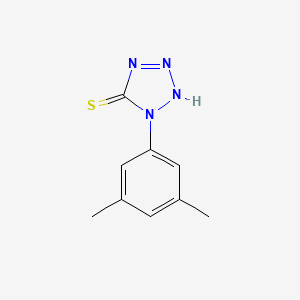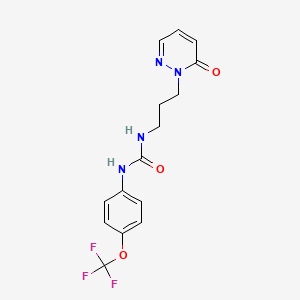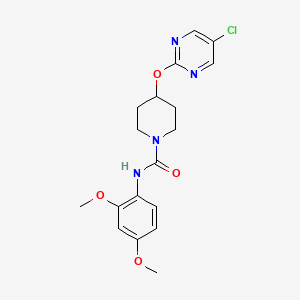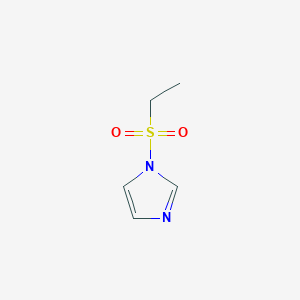![molecular formula C22H26N4O B2982283 5-(1-adamantyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide CAS No. 307320-58-7](/img/structure/B2982283.png)
5-(1-adamantyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazole, which is a simple aromatic ring organic compound with the molecular formula C3H3N2H. The pyrazole ring is a five-membered ring with two nitrogen atoms. In this particular compound, various functional groups are attached to the pyrazole ring, including an adamantyl group (a type of bulky, three-dimensional alkyl group derived from adamantane), a methylphenyl group, and a carboxamide group .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, it likely involves the reaction of the appropriate adamantyl and methylphenyl precursors with a suitable pyrazole derivative. The carboxamide group could potentially be introduced through a reaction with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached adamantyl, methylphenyl, and carboxamide groups. The adamantyl group would impart a degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. For instance, the carboxamide group might be involved in reactions with acids or bases, and the compound as a whole could potentially undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For instance, the presence of the carboxamide group could potentially result in the formation of hydrogen bonds .Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
A novel series of benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives featuring an adamantane moiety were synthesized to explore their potential in various scientific applications. The synthesis involved the condensation/cyclization of 1-adamantanecarboxylic acid with methyl 3,4-diaminobenzoate, followed by various modifications to produce the desired derivatives. These compounds were developed to investigate their potential uses in medicinal chemistry and materials science due to the unique properties of the adamantane structure, such as high thermal stability and lipophilicity (Soselia et al., 2020).
Antiviral and Antimicrobial Research
Adamantane-containing heterocycles have been studied for their antiviral, antidepressant, antimicrobial, analgesic, and β-adrenergic activities. Compounds such as 5-(1-adamantyl)-2-methylpyrrole-3-carboxylic acid ethyl ester and 3-(1-adamantyl)pyrazole demonstrated notable antiviral properties. These studies underline the versatility of adamantane derivatives in developing new therapeutic agents against various viral diseases (Makarova et al., 2004).
Antibacterial and Anti-inflammatory Potential
Research into 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives revealed compounds with significant in vitro activities against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Some derivatives also demonstrated dose-dependent anti-inflammatory activity, showcasing the potential of adamantane-containing compounds in antibacterial and anti-inflammatory drug development (Al-Omar et al., 2010).
Anticancer Research
The synthesis of pyrazolo[1,5-a]pyrimidines and Schiff bases from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides and their evaluation for in vitro antitumor activities against various human cancer cell lines highlighted the potential of adamantane derivatives in cancer research. These compounds, through structural modification and characterization, have shown promising anticancer properties, contributing to the ongoing search for more effective cancer therapies (Hafez et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-14-2-4-15(5-3-14)13-23-26-21(27)19-9-20(25-24-19)22-10-16-6-17(11-22)8-18(7-16)12-22/h2-5,9,13,16-18H,6-8,10-12H2,1H3,(H,24,25)(H,26,27)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQNRTAMNVOQGH-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2982204.png)






![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2982212.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2982216.png)
![8-(4-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982217.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B2982219.png)
![5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2982220.png)